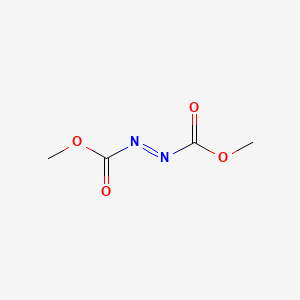

methyl (NE)-N-methoxycarbonyliminocarbamate

Übersicht

Beschreibung

Methyl (NE)-N-methoxycarbonyliminocarbamate is an organic compound with a unique structure that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (NE)-N-methoxycarbonyliminocarbamate typically involves the reaction of methyl isocyanate with methoxycarbonylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (NE)-N-methoxycarbonyliminocarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or esters.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or ureas.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Methyl (NE)-N-methoxycarbonyliminocarbamate functions as a versatile reagent in several synthetic pathways:

- Synthesis of Pharmaceuticals : It acts as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.

- Preparation of Heterocycles : The compound is instrumental in constructing nitrogen-containing heterocycles, which are essential components in many bioactive molecules .

- Reagent in Cycloaddition Reactions : It participates in cycloaddition reactions, generating complex molecules with specific functionalities.

Medicinal Chemistry

While the biological activity of this compound itself has not been extensively documented, its derivatives have shown promising pharmacological properties. Compounds related to this structure exhibit activity against various biological targets, including enzymes and receptors involved in CNS functions.

Case Study: Anticancer Activity

A notable area of interest is the potential anticancer activity of derivatives synthesized from this compound. In vitro studies have demonstrated that these derivatives can inhibit the growth of cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

| HeLa (Cervical Cancer) | 20 |

The mechanism of action appears to involve the modulation of metabolic pathways that favor apoptosis over proliferation, potentially through the induction of reactive oxygen species (ROS).

Comparative Analysis with Related Compounds

This compound can be compared with other carbamates and related compounds to highlight its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl Carbamate | Carbamate | Used as a flavoring agent; less reactive than methyl variant. |

| Methyl Carbamate | Carbamate | Commonly used; simpler structure than this compound. |

| Benzodiazepine Derivatives | Heterocyclic | Pharmacologically active; derived from reactions involving this compound. |

This comparison illustrates that this compound's specific methoxycarbonyl imino structure enhances its reactivity and versatility compared to simpler carbamates.

Future Directions and Research Opportunities

Given its potential applications, further research is warranted to explore:

- Pharmacological Properties : Investigating the biological activity of this compound and its derivatives against various diseases.

- Synthetic Pathways : Developing new synthetic methodologies that utilize this compound for creating novel therapeutics.

- Mechanistic Studies : Understanding the detailed mechanisms through which derivatives exert their biological effects.

Wirkmechanismus

The mechanism of action of methyl (NE)-N-methoxycarbonyliminocarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Methyl (NE)-N-methoxycarbonyliminocarbamate can be compared with other similar compounds such as:

Methyl carbamate: Similar structure but lacks the methoxycarbonyl group.

Ethyl (NE)-N-methoxycarbonyliminocarbamate: Similar structure but with an ethyl group instead of a methyl group.

Methyl (NE)-N-ethoxycarbonyliminocarbamate: Similar structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

Methyl (NE)-N-methoxycarbonyliminocarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This compound, with the molecular formula , is structurally characterized by a methoxycarbonyl group attached to an imino function, which may contribute to its biological properties.

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : The compound has been noted to inhibit certain enzymes, which can lead to therapeutic effects in diseases where these enzymes play a critical role.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections.

- Neuroprotective Effects : There is emerging evidence that it may have neuroprotective properties, potentially useful in neurodegenerative diseases.

Case Studies and Research Findings

- Antidepressant Properties : A study highlighted the use of this compound in developing new antidepressant therapies. It was shown to improve symptoms in animal models of depression, indicating its potential as a novel treatment option .

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound can reduce inflammation markers in cell cultures, suggesting its utility in treating inflammatory diseases .

- Cytotoxicity against Cancer Cells : Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines, thus warranting further exploration as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

2446-84-6 |

|---|---|

Molekularformel |

C4H6N2O4 |

Molekulargewicht |

146.10 g/mol |

IUPAC-Name |

methyl N-methoxycarbonyliminocarbamate |

InChI |

InChI=1S/C4H6N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3 |

InChI-Schlüssel |

NCBFTYFOPLPRBX-UHFFFAOYSA-N |

SMILES |

COC(=O)N=NC(=O)OC |

Isomerische SMILES |

COC(=O)/N=N/C(=O)OC |

Kanonische SMILES |

COC(=O)N=NC(=O)OC |

Key on ui other cas no. |

2446-84-6 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DMAD acts as a potent dienophile and participates in various cycloaddition reactions, including [2+2+2π], [4+2], and [6+2] cycloadditions. [, , ] Its reactivity stems from the electron-withdrawing nature of the two carbamate groups, making the N=N double bond highly electrophilic.

A: Absolutely! DMAD is involved in synthesizing heterocyclic compounds like 1,3,4-oxadiazines and 1,2-diazetidines from 2,5-dimethyl-3,4-diphenylcyclopentadienone. [] It also reacts with quadricyclane to form unique polycyclic structures. [, , ]

ANone: DMAD has the molecular formula C4H6N2O4 and a molecular weight of 146.10 g/mol.

A: While the provided research papers do not detail specific spectroscopic data, common characterization techniques like NMR (1H and 13C) and IR spectroscopy are used to confirm the structure and purity of synthesized compounds, including DMAD derivatives. [, ]

ANone: DMAD is a relatively reactive compound and should be stored under appropriate conditions.

A: DMAD's solubility and reactivity can vary depending on the solvent. It has been successfully used in solvents like diethyl ether, tetrahydrofuran, dichloromethane, and methanol. [, , ]

A: While DMAD itself might not be a catalyst, it is frequently used as a reagent in reactions catalyzed by other species. For instance, in the Mitsunobu reaction, DMAD participates in the activation of alcohols with triphenylphosphine. [, ]

A: The selectivity of DMAD reactions depends on the substrates and reaction conditions. For example, in the reaction with quadricyclane, the presence of water significantly enhances the reaction rate and influences the reaction pathway. [, ]

A: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of DMAD reactions, particularly the cycloaddition with quadricyclane. [, ] These studies provide insights into the transition states, reaction pathways, and the influence of solvents like water.

A: While limited information is available on specific SAR studies of DMAD, research suggests that replacing the nitrogen atoms in DMAD with carbon atoms (as in dimethyl acetylenedicarboxylate) significantly reduces its reactivity in on-water reactions. [] This highlights the importance of the N=N moiety and its ability to engage in hydrogen bonding with water for enhanced reactivity.

ANone: The provided research focuses primarily on the synthetic applications and mechanistic understanding of DMAD in organic reactions. Information regarding stability, formulation, SHE regulations, PK/PD, toxicology, analytical methods, environmental impact, and other aspects are not covered in the provided abstracts. Further research is needed to explore these areas.

A: DMAD has been a valuable reagent in organic synthesis for several decades. Its use in cycloaddition reactions, particularly the [2+2+2π] cycloaddition with quadricyclane, has been extensively studied, contributing to the development of new synthetic methodologies. [, , , ]

A: The study of DMAD reactions extends beyond traditional organic synthesis. Its use in "on-water" reactions has garnered interest in green chemistry and sustainable synthesis. [, ] Furthermore, computational chemistry plays a vital role in understanding the mechanisms and solvent effects in DMAD reactions, highlighting the synergy between experimental and theoretical approaches in chemical research. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.